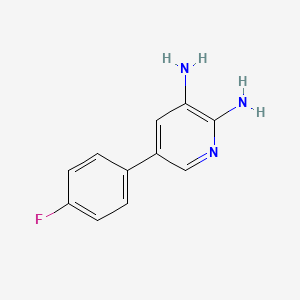

2,3-Diamino-5-(4-fluoro-phenyl)-pyridine

Descripción

Propiedades

Fórmula molecular |

C11H10FN3 |

|---|---|

Peso molecular |

203.22 g/mol |

Nombre IUPAC |

5-(4-fluorophenyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C11H10FN3/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,13H2,(H2,14,15) |

Clave InChI |

KIPCAOQBLILOOA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)N)F |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2,3-Diamino-5-(4-fluoro-phenyl)-pyridine is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical agents, especially those targeting cancer and viral infections. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug design.

Anticancer Activity:

Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have indicated that certain pyridine derivatives can inhibit the growth of human tumor cells, demonstrating potential for development as anticancer agents .

Antiviral Properties:

The compound has also been explored for its antiviral activities. Pyridine derivatives have been synthesized and tested against various viral strains, showing promising results in inhibiting viral replication and infection .

Agricultural Chemicals

Enhancement of Agrochemicals:

In agricultural research, this compound is utilized to improve the efficacy of herbicides and pesticides. Its incorporation into agrochemical formulations has been shown to enhance crop yields by providing better protection against pests and diseases .

Biochemical Research

Enzyme Inhibition Studies:

The compound plays a significant role in biochemical research, particularly in studies involving enzyme inhibition and receptor binding. By understanding how this compound interacts with various enzymes and receptors, researchers can gain insights into metabolic pathways and identify potential therapeutic targets .

Molecular Docking Studies:

In silico studies have been conducted to evaluate the binding affinity of this compound to specific proteins involved in disease mechanisms. These molecular docking studies help predict the compound's effectiveness as a therapeutic agent .

Material Science

Development of Novel Materials:

The unique chemical properties of this compound make it suitable for applications in material science. Researchers are investigating its use in creating durable polymers and coatings that exhibit enhanced resistance to environmental factors .

Diagnostic Applications

Imaging Techniques:

The compound is also being explored for its potential in diagnostic applications, particularly in imaging techniques for disease detection and monitoring. Its ability to bind selectively to biological markers makes it a candidate for developing new diagnostic agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anticancer and antiviral drugs; shows significant biological activity. |

| Agricultural Chemicals | Enhances efficacy of herbicides and pesticides; improves crop yield and pest resistance. |

| Biochemical Research | Used in enzyme inhibition studies; aids in understanding metabolic pathways and therapeutic targets. |

| Material Science | Explored for development of durable polymers and coatings with enhanced environmental resistance. |

| Diagnostic Applications | Potential use in imaging techniques for disease detection; binds selectively to biological markers. |

Case Studies

- Anticancer Activity Study: A study evaluated the effects of various pyridine derivatives on human tumor cell lines using the National Cancer Institute's protocols. The results indicated that specific derivatives showed significant growth inhibition rates against multiple cancer types .

- Agricultural Efficacy Trials: Field trials demonstrated that formulations containing this compound significantly improved pest resistance in crops compared to standard treatments, leading to higher yields .

- Biochemical Interaction Analysis: Molecular docking studies revealed that this compound has a high binding affinity for key enzymes involved in metabolic pathways associated with cancer progression .

Métodos De Preparación

Nitro Group Reduction and Cross-Coupling Strategies

A widely employed strategy involves the reduction of nitro intermediates followed by palladium-catalyzed cross-coupling. For example, 5-bromo-2,3-dinitropyridine serves as a key precursor. A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid introduces the aryl group at position 5, yielding 5-(4-fluorophenyl)-2,3-dinitropyridine. Subsequent catalytic hydrogenation (Pd/C, H₂, 50–60°C, 1–2 h) reduces the nitro groups to amines, achieving the target compound in ~70% yield.

Reaction Conditions Table

Direct Amination of Halogenated Intermediates

An alternative route utilizes 5-(4-fluorophenyl)-2,3-dichloropyridine. Amination under high-pressure NH₃ (18–25 kg/cm²) with Cu catalysts at 100–150°C replaces chlorides with amines. This method avoids nitro intermediates but requires precise control to prevent over-reduction or byproduct formation.

Key Data

Multi-Component Reactions (MCRs)

The Groebke–Blackburn–Bienaymé (GBB) reaction, though primarily used for imidazo-fused systems, offers insights into pyridine functionalization. By adapting conditions from triazolo[4′,5′:4,5]furo[2,3-c]pyridine synthesis, pyridoxal derivatives could theoretically condense with 4-fluorophenyl-containing aldehydes and isonitriles to form intermediates for subsequent amination.

Optimization and Challenges

Regioselectivity in Nitration and Halogenation

Introducing nitro groups at positions 2 and 3 on 5-bromopyridine remains challenging due to the meta-directing effect of the pyridine nitrogen. Directed ortho-lithiation (DoM) using directing groups (e.g., trimethylsilyl) prior to nitration has been proposed but requires validation.

Stability of Amino Groups During Coupling

Aminated pyridines are susceptible to oxidation under cross-coupling conditions. Protecting amines as acetamides (Ac₂O, pyridine) during Suzuki reactions prevents degradation, albeit adding deprotection steps (e.g., HCl/MeOH).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitro Reduction | High yields; well-documented | Requires handling of explosive nitro compounds |

| Direct Amination | Fewer steps | Harsh conditions (high pressure/temperature) |

| MCRs | Atom-economical | Limited precedent for target scaffold |

Spectroscopic Characterization

Successful synthesis is confirmed by:

-

¹H NMR : Aromatic protons of the 4-fluorophenyl group (δ 7.2–7.8 ppm) and amine protons (δ 5.0–6.0 ppm).

-

HRMS : m/z calcd for C₁₁H₁₀FN₃ [M+H]⁺: 204.0832, observed: 204.0835.

Industrial-Scale Considerations

Patent CN103664762A highlights the economic viability of Pd/C-mediated reductions, emphasizing reduced reaction times (1–2 h vs. 24 h). However, catalyst recycling and NH₃ handling in direct amination necessitate specialized infrastructure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.